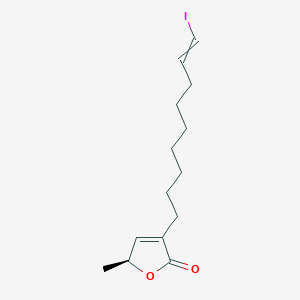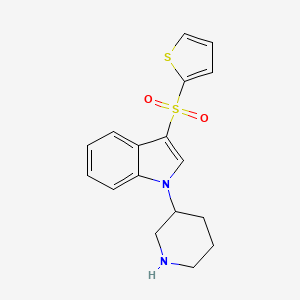
(1R)-1-Cyanohexyl diethyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1-Cyanohexyl diethyl phosphate is an organophosphorus compound characterized by the presence of a cyano group and a diethyl phosphate moiety attached to a hexyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-Cyanohexyl diethyl phosphate typically involves the reaction of a hexyl halide with diethyl phosphite under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the halide is replaced by the diethyl phosphate group. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
(1R)-1-Cyanohexyl diethyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonate derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The diethyl phosphate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Phosphonate derivatives.
Reduction: Aminohexyl diethyl phosphate.
Substitution: Various substituted phosphates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(1R)-1-Cyanohexyl diethyl phosphate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of phosphonate esters and other organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential use in drug development, particularly as a prodrug or a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (1R)-1-Cyanohexyl diethyl phosphate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects. The diethyl phosphate moiety can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl phosphate: A simpler analog without the cyano and hexyl groups.
Hexyl diethyl phosphate: Lacks the cyano group but has a similar hexyl chain.
Cyanoethyl diethyl phosphate: Contains a cyano group but with a shorter ethyl chain.
Uniqueness
(1R)-1-Cyanohexyl diethyl phosphate is unique due to the combination of its cyano group and hexyl chain, which confer distinct chemical and biological properties. The presence of the cyano group enhances its reactivity and potential for covalent modification of biomolecules, while the hexyl chain provides hydrophobic interactions that can influence its solubility and membrane permeability .
Propiedades
Número CAS |
820969-57-1 |
|---|---|
Fórmula molecular |
C11H22NO4P |
Peso molecular |
263.27 g/mol |
Nombre IUPAC |
[(1R)-1-cyanohexyl] diethyl phosphate |
InChI |
InChI=1S/C11H22NO4P/c1-4-7-8-9-11(10-12)16-17(13,14-5-2)15-6-3/h11H,4-9H2,1-3H3/t11-/m1/s1 |
Clave InChI |
ZZVLGQKIAPYOFK-LLVKDONJSA-N |
SMILES isomérico |
CCCCC[C@H](C#N)OP(=O)(OCC)OCC |
SMILES canónico |
CCCCCC(C#N)OP(=O)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1,3,5,6-Tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one](/img/structure/B15158207.png)



![(2-{2-[2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetamido)acetamido]acetamido}acetamido)acetic acid](/img/structure/B15158251.png)
![1-Propanone, 1-[3-phenyl-2-[(phenylmethyl)seleno]-2-cyclobuten-1-yl]-](/img/structure/B15158252.png)
![4-(Pyridin-4-YL)-1,4-diazabicyclo[3.2.1]octane](/img/structure/B15158259.png)

